molecular formula C11H15NOS B5076717 (5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE

(5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B5076717
M. Wt: 209.31 g/mol
InChI Key: KBPADCZNCFCPIC-UHFFFAOYSA-N
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Description

(5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thienyl group and a pyrrolidinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The thienyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-METHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE
  • (5-ETHYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE
  • (5-ETHYL-3-THIENYL)(1-PIPERIDINYL)METHANONE

Uniqueness

(5-ETHYL-3-THIENYL)(1-PYRROLIDINYL)METHANONE is unique due to the specific positioning of the ethyl group on the thienyl ring and the presence of the pyrrolidinyl group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-10-7-9(8-14-10)11(13)12-5-3-4-6-12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPADCZNCFCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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